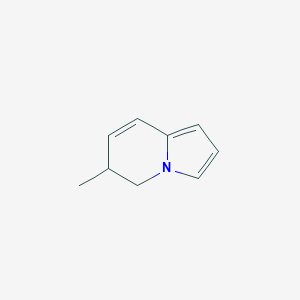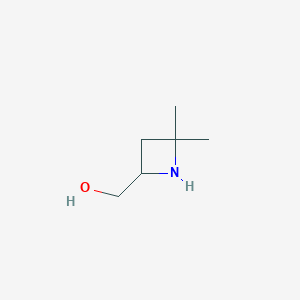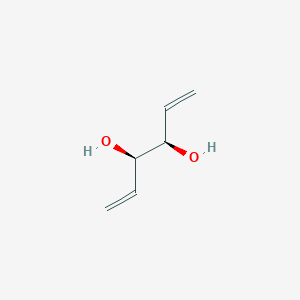
(S)-3-Amino-4-hydroxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-4-hydroxybutan-2-one is an organic compound that features both an amino group and a hydroxyl group on a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-hydroxybutan-2-one can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a chiral precursor. For instance, the reduction of a corresponding keto acid followed by amination can yield the desired compound. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may require ammonia or an amine under controlled pH conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biocatalytic processes using enzymes to ensure high enantioselectivity. Enzymes such as transaminases or dehydrogenases can be employed to convert precursors into the target compound efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form (S)-3-Amino-4-hydroxybutanol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. For example, reacting with acyl chlorides can yield amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (S)-3-Amino-4-oxobutan-2-one.
Reduction: (S)-3-Amino-4-hydroxybutanol.
Substitution: Various amides depending on the acyl chloride used.
Aplicaciones Científicas De Investigación
(S)-3-Amino-4-hydroxybutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving amino and hydroxyl groups.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-4-hydroxybutan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
®-3-Amino-4-hydroxybutan-2-one: The enantiomer of the compound, which may have different biological activities.
3-Amino-2-butanone: Lacks the hydroxyl group, leading to different reactivity and applications.
4-Hydroxy-2-butanone: Lacks the amino group, affecting its chemical behavior and uses.
Uniqueness: (S)-3-Amino-4-hydroxybutan-2-one is unique due to the presence of both an amino and a hydroxyl group on a chiral center, which provides it with distinct reactivity and potential for enantioselective synthesis.
Propiedades
Número CAS |
1315052-42-6 |
|---|---|
Fórmula molecular |
C4H9NO2 |
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-hydroxybutan-2-one |
InChI |
InChI=1S/C4H9NO2/c1-3(7)4(5)2-6/h4,6H,2,5H2,1H3/t4-/m0/s1 |
Clave InChI |
HGPVTSXCIFGEST-BYPYZUCNSA-N |
SMILES isomérico |
CC(=O)[C@H](CO)N |
SMILES canónico |
CC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)



![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)
![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)



